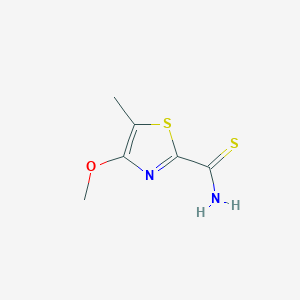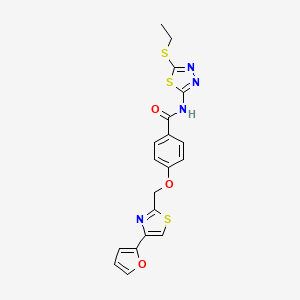
4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide is a heterocyclic compound with the molecular formula C₆H₈N₂OS₂. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide typically involves the reaction of 4-methoxy-5-methylthiazole with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbothioamide group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Alkylated or arylated thiazole derivatives
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It is believed to target enzymes involved in essential biochemical processes, leading to the disruption of cellular functions and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde
- 2-Amino-5-methylthiazole
- 4-Methyl-5-vinylthiazole
Comparison: 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde is primarily used as an intermediate in organic synthesis, this compound has broader applications in antimicrobial research .
Eigenschaften
IUPAC Name |
4-methoxy-5-methyl-1,3-thiazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-3-5(9-2)8-6(11-3)4(7)10/h1-2H3,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAGJYDGJQKUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Tert-butyl-2-chloro-N-[(3R,4S)-4-hydroxyoxolan-3-yl]acetamide](/img/structure/B2696677.png)
![2-(7-(tert-butyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2696678.png)

![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-[2-(4-chlorophenoxy)ethanimidoyl]thiophene-2-sulfonohydrazide](/img/structure/B2696680.png)
![3-(2-methoxyethyl)-2-(4-nitrophenyl)-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696683.png)




![Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate](/img/structure/B2696694.png)
![(4-methoxycarbonylphenyl)methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2696695.png)

![(E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2696698.png)
